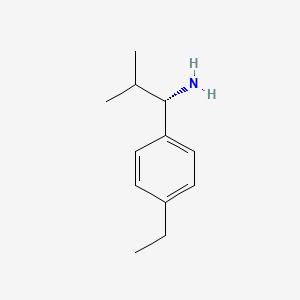![molecular formula C12H11BrO4 B12976844 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromoacetyl group attached to the benzo[d][1,3]dioxin-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This method provides a direct route to the desired benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Copper(I) iodide (CuI)
- Sodium bicarbonate (NaHCO3)
- Acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions with primary amines can yield salicylamide derivatives .
Aplicaciones Científicas De Investigación
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
- Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules.
- Pharmaceutical Research : The compound’s derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties .
- Material Science : It is used in the development of novel materials with unique photophysical properties .
Mecanismo De Acción
The mechanism of action of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, dioxin-like compounds activate the aryl hydrocarbon receptor (AhR), leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- Polychlorinated dibenzo-p-dioxins (PCDDs)
- Polychlorinated dibenzofurans (PCDFs)
- Polychlorinated biphenyls (PCBs)
Propiedades
Fórmula molecular |
C12H11BrO4 |
|---|---|
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
6-(2-bromoacetyl)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H11BrO4/c1-12(2)16-10-4-3-7(9(14)6-13)5-8(10)11(15)17-12/h3-5H,6H2,1-2H3 |
Clave InChI |
ADURSSGUIVNPBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(C=C(C=C2)C(=O)CBr)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)






![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
